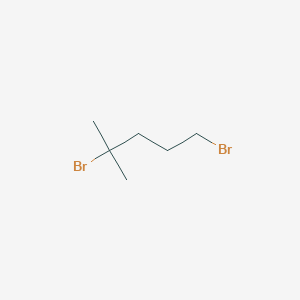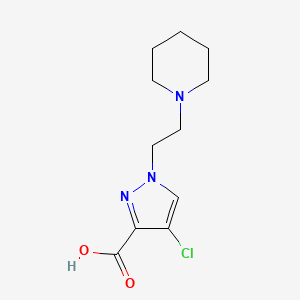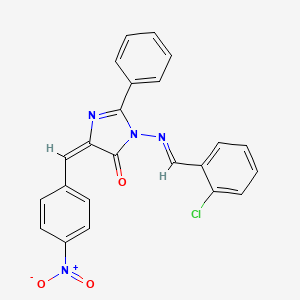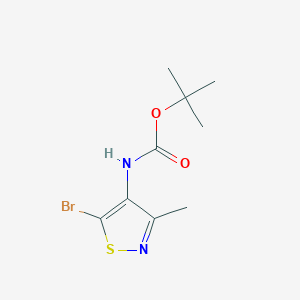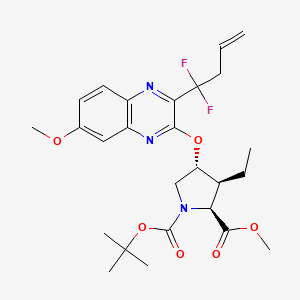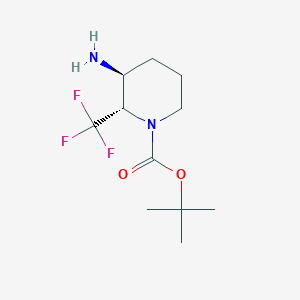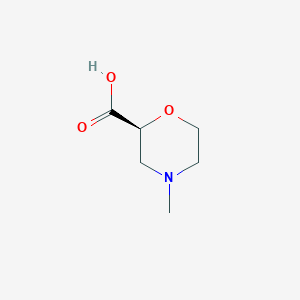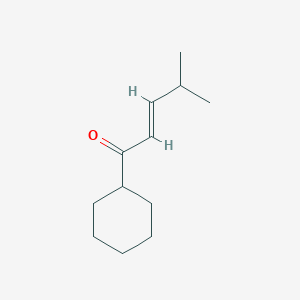![molecular formula C9H16FN B12944256 5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
5-Fluorobicyclo[3.2.2]nonan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorobicyclo[322]nonan-1-amine is a fluorinated bicyclic amine compound with the molecular formula C₉H₁₆FN
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[3.2.2]nonan-1-amine typically involves the fluorination of bicyclo[3.2.2]nonane derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the bicyclic structure. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluorobicyclo[3.2.2]nonan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Fluorinated derivatives, other functionalized bicyclic compounds
Scientific Research Applications
5-Fluorobicyclo[3.2.2]nonan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluorobicyclo[3.2.2]nonan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the presence of an azabicyclic ring.
Bicyclo[3.3.1]nonanes: These compounds have a different ring structure but share some chemical properties with 5-Fluorobicyclo[3.2.2]nonan-1-amine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16FN |
|---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
5-fluorobicyclo[3.2.2]nonan-1-amine |
InChI |
InChI=1S/C9H16FN/c10-8-2-1-3-9(11,6-4-8)7-5-8/h1-7,11H2 |
InChI Key |
LNFLSBARHUBNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



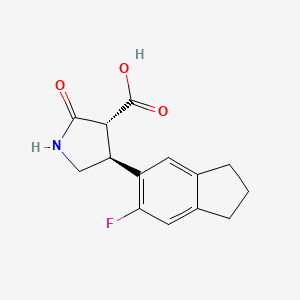
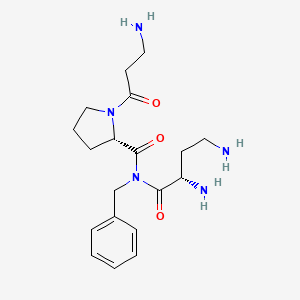
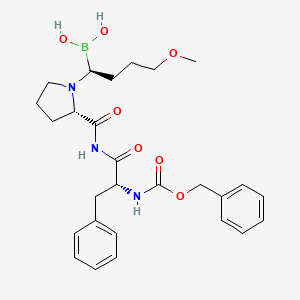
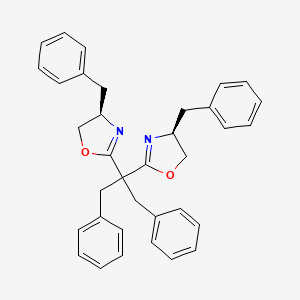
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
